molecular formula C6H7FN2O2 B1478565 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2098122-69-9

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1478565
CAS No.: 2098122-69-9
M. Wt: 158.13 g/mol
InChI Key: VOLUQWAJSPNHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C6H7FN2O2 and its molecular weight is 158.13 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione is the bacterial enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting its DNA-supercoiling activity . This inhibition disrupts the normal functioning of the enzyme, leading to the cessation of bacterial DNA replication, transcription, repair, and recombination .

Biochemical Pathways

The action of this compound affects the biochemical pathway of bacterial DNA replication. By inhibiting DNA gyrase, the compound disrupts the supercoiling process necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation.

Pharmacokinetics

After oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract, showing good bioavailability . The compound is widely distributed throughout the body and in different biological tissues. In many biological specimens, the levels of the compound are similar to those in plasma, but in certain tissues, the drug concentrations are 2-3 times higher than those in plasma . The serum elimination half-life, in subjects with normal renal function, is relatively long, which permits once-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of bacterial cells. By inhibiting DNA gyrase, the compound prevents the bacteria from replicating their DNA. This disruption in DNA replication leads to the cessation of bacterial growth and proliferation, ultimately resulting in bacterial cell death .

Biochemical Analysis

Biochemical Properties

1-(2-Fluoroethyl)-1,4-dihydropyrazine-2,3-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohols and aldehydes. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the glycolytic pathway and mitochondrial function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Additionally, high doses of this compound can lead to toxic effects, including oxidative stress and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to alcohol and aldehyde metabolism. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, leading to the formation of metabolites that can be further processed by the cell. These interactions can affect metabolic flux and alter the levels of key metabolites, thereby influencing cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with the L-type amino acid transporter 1 (LAT1), which facilitates its uptake into cells. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum. Targeting signals and post-translational modifications play a role in directing this compound to these compartments. The localization of this compound can influence its activity, as it can interact with specific biomolecules within these compartments to exert its effects .

Properties

IUPAC Name

4-(2-fluoroethyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2/c7-1-3-9-4-2-8-5(10)6(9)11/h2,4H,1,3H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLUQWAJSPNHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=O)N1)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.